Lithium dibutyl(isopropyl)magnesate
Description
Historical Context and Evolution of Organometallic Reagents
The journey of organometallic chemistry is marked by several pivotal discoveries that have fundamentally transformed the landscape of chemical synthesis. slideshare.net
Interactive Timeline: Key Milestones in Organometallic Chemistry
| Year | Discovery | Key Contributor(s) | Significance |
|---|---|---|---|
| 1757 | First deliberately synthesized organometallic compound, cacodyl (B8556844) (tetramethyldiarsine). uga-editions.comlibretexts.org | Louis Claude Cadet de Gassicourt | Accidental discovery while working with cobalt-containing inks and arsenic. uga-editions.comlibretexts.org |
| 1827 | Synthesis of Zeise's salt, the first olefin complex. uga-editions.comopenochem.org | William Christopher Zeise | Spurred interest in metal-organic interactions. openochem.org |
| 1849 | Preparation of diethylzinc, the first true organometallic reagent. openochem.org | Edward Frankland | Demonstrated that metals could be bonded to alkyl groups for use in synthesis. openochem.org |
| 1900 | Development of organomagnesium halides, known as Grignard reagents. openochem.orgthermofisher.comwikipedia.org | Victor Grignard | Revolutionized organic synthesis by enabling efficient carbon-carbon bond formation. openochem.orgthermofisher.com |
| 1930s | Development of organolithium reagents. openochem.org | Karl Ziegler, Henry Gilman, Georg Wittig | Provided more reactive alternatives to Grignard reagents. openochem.orgnih.gov |
| 1951 | Discovery of ferrocene, the first "sandwich" compound. openochem.orgscribd.com | P. L. Pauson and T. J. Kealy | Opened up the field of transition metal organometallic chemistry. openochem.org |
The field of organometallic chemistry took a monumental leap forward at the turn of the 20th century with Victor Grignard's discovery of organomagnesium halides (RMgX). libretexts.org In 1900, while working under Philippe Barbier, Grignard successfully developed a two-step procedure to prepare these reagents and then react them with carbonyl compounds to form alcohols. thermofisher.comias.ac.in This method, which earned him the Nobel Prize in Chemistry in 1912, provided a versatile and accessible route for forming carbon-carbon bonds. openochem.orgwikipedia.orgnobelprize.org Grignard reagents are typically prepared by reacting an alkyl or aryl halide with magnesium metal in an ethereal solvent. thermofisher.comorgosolver.com The resulting carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic. thermofisher.com
Following the success of Grignard reagents, the 1930s saw the rise of organolithium compounds (RLi). openochem.org While early work was conducted by Wilhelm Schlenk, it was Karl Ziegler, Henry Gilman, and Georg Wittig who significantly advanced their synthesis and application. nih.govwikipedia.org Prepared by the reaction of an alkyl or aryl halide with lithium metal, organolithium reagents exhibit even greater reactivity than their Grignard counterparts due to the highly ionic nature of the carbon-lithium bond. wikipedia.orgnumberanalytics.comethz.ch This heightened reactivity makes them powerful bases and nucleophiles, essential for many modern synthetic transformations, including deprotonation and polymerization initiation. wikipedia.orgfiveable.me
The evolution of organometallic chemistry continued with the development of bimetallic reagents, which contain two different metal centers. Among the most significant of these are "ate" complexes. An ate complex is an ionic compound in which the anion contains a central metal atom bonded to more groups than its formal oxidation state would typically allow, resulting in a negative charge. Grignard reagents can react with organolithium compounds to form magnesium ate complexes. wikipedia.org
The concept gained significant traction with the introduction of lithium organocuprates, or Gilman reagents (R₂CuLi), by Henry Gilman in 1930. wikipedia.org These reagents demonstrated unique reactivity profiles compared to their single-metal counterparts. The synergistic interaction between the two metals modulates the reactivity of the organic group, often leading to higher selectivity. This principle was later extended to other metal combinations, including the highly effective lithium-magnesium systems. These mixed-metal reagents, such as lithium trialkylmagnesiates ([R₃Mg]Li), proved to be highly efficient for halogen-metal exchange reactions and offered unique advantages in terms of reactivity and substrate tolerance. researchgate.netresearchgate.net
Distinctive Role of Mixed Lithium-Magnesium Reagents in Contemporary Organic Synthesis
Mixed lithium-magnesium organometallic reagents have carved out a crucial niche in modern synthesis. researchgate.net These compounds, often referred to as magnesates, combine the properties of both lithium and magnesium to create reagents with superior performance compared to traditional Grignard or organolithium compounds alone. researchgate.netrsc.org The combination of a more electropositive metal (lithium) with magnesium results in a reagent with enhanced nucleophilicity and unique structural dynamics. ethz.ch
The primary advantage of mixed lithium-magnesium reagents lies in their enhanced reactivity and, in many cases, improved selectivity. The presence of lithium chloride, for example, can break up the oligomeric clusters of organomagnesium compounds (described by the Schlenk equilibrium), leading to more soluble and reactive monomeric species. ethz.chrsc.orgresearchgate.net This activation allows reactions, such as halogen-magnesium exchange, to proceed under milder conditions, often without the need for cryogenic temperatures. thieme-connect.comresearchgate.net
These reagents, sometimes termed "turbo-Grignard reagents," exhibit a finely tuned reactivity. researchgate.net While organolithium compounds can be too reactive, leading to side reactions, and Grignard reagents can be too sluggish, the mixed Li-Mg systems often strike an optimal balance. rsc.orglibretexts.org For instance, detailed NMR studies have shown that the formation of reactive intermediates in these mixed systems is governed by complex bimetallic Schlenk-type equilibria, which can be manipulated to control the outcome of the reaction. nih.gov
A significant challenge in organic synthesis is performing a desired transformation on one part of a molecule without affecting sensitive functional groups elsewhere. Mixed lithium-magnesium reagents have demonstrated remarkable functional group tolerance. harvard.edu The moderated reactivity of these magnesates allows them to be used in the presence of functional groups that would be incompatible with highly basic or nucleophilic reagents like alkyllithiums.
Knochel and others have shown that halogen-magnesium exchange using reagents like i-PrMgCl·LiCl can be performed on substrates bearing sensitive functionalities such as esters, nitriles, and even some ketones, provided the reactions are conducted at low temperatures where the rate of exchange is faster than the rate of attack on the functional group. researchgate.netharvard.edu This tolerance allows for the direct preparation of highly functionalized organomagnesium compounds, streamlining complex synthetic sequences and avoiding the need for extensive protecting group strategies. harvard.edu
Positioning Lithium Dibutyl(isopropyl)magnesate as a Prominent Organometallic Ate Complex
Within the class of mixed Li-Mg reagents, this compound has emerged as a particularly useful and prominent ate complex. It is a mixed-metal organometallic compound that combines a lithium cation with a magnesate anion, [Bu₂(i-Pr)Mg]⁻, where magnesium is coordinated to two butyl groups and one isopropyl group. americanelements.com
Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 296802-58-9 echemi.comsigmaaldrich.com |
| Molecular Formula | C₁₁H₂₅LiMg echemi.comsigmaaldrich.com |
| Molecular Weight | 188.56 g/mol sigmaaldrich.com |
| Typical Form | Solution in diethyl ether/hexanes sigmaaldrich.com |
| Primary Use | Reagent for halogen-magnesium exchange thieme-connect.comresearchgate.net |
This reagent exemplifies the advantages of magnesate complexes. Research has shown its effectiveness in performing halogen-magnesium exchange on bromo- or iodo-substituted pyridines to create functionalized derivatives. thieme-connect.comresearchgate.net A key finding is that these reactions can often be conducted under non-cryogenic conditions (e.g., at temperatures around 0°C), which is a significant practical advantage over methods requiring temperatures of -78°C. researchgate.netthieme-connect.com
In a study comparing different magnesates, this compound, often in the presence of lithium chloride, was shown to be a highly effective system for the functionalization of various methoxypyridines. thieme-connect.com The protocol involves the simple mixing of commercially available isopropylmagnesium chloride and butyllithium (B86547) to generate the active reagent prior to use. thieme-connect.com Its utility as a powerful reagent for nucleophilic additions and selective metallations continues to be explored, solidifying its position as a valuable tool in advanced organic synthesis. thieme-connect.comresearchgate.net
Structure
2D Structure
Properties
IUPAC Name |
lithium;magnesium;butane;propane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.C3H7.Li.Mg/c2*1-3-4-2;1-3-2;;/h2*1,3-4H2,2H3;3H,1-2H3;;/q3*-1;+1;+2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDGMVPTTOXMNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC[CH2-].CCC[CH2-].C[CH-]C.[Mg+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25LiMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
296802-58-9 | |
| Record name | Lithium dibutyl(isopropyl)magnesate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Lithium Dibutyl Isopropyl Magnesate
Preparation from Precursor Organomagnesium and Organolithium Compounds
The synthesis of lithium dibutyl(isopropyl)magnesate is achieved through the reaction of precursor organomagnesium and organolithium compounds. thieme-connect.com This method involves the direct combination of a Grignard reagent, such as isopropylmagnesium chloride, with an organolithium reagent, typically butyllithium (B86547). thieme-connect.comlibretexts.orglibretexts.org The formation of organometallic reagents like Grignard and organolithium compounds themselves starts from the reduction of carbon-halogen bonds in alkyl halides by magnesium or lithium metal, respectively. libretexts.orglibretexts.org For the synthesis of the magnesate, commercially available solutions of the precursor reagents are often utilized, simplifying the process significantly. thieme-connect.com The reaction is typically conducted in an inert ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is essential for stabilizing the organometallic species. libretexts.orglibretexts.org
The stoichiometry of the organolithium and organomagnesium precursors is a critical factor in the formation of the desired ate complex. The magnesate [Bu₂(iPr)Mg]Li is formed by combining two equivalents of butyllithium (BuLi) with one equivalent of isopropylmagnesium chloride (i-PrMgCl). This specific ratio ensures the formation of the tri-substituted magnesium ate complex, where the lithium cation is associated with the dibutyl(isopropyl)magnesate anion. In subsequent applications, such as halogen-magnesium exchange, the amount of the prepared magnesate is optimized relative to the substrate. For instance, in the functionalization of bromo- or iodo-substituted pyridines, the exchange step has been effectively conducted using 0.5 equivalents of the magnesate with respect to the halide. thieme-connect.com
For enhanced practicality and efficiency, this compound is often generated in situ. thieme-connect.com This approach involves simply mixing the commercially available solutions of isopropylmagnesium chloride and butyllithium in the reaction vessel immediately before its intended use. thieme-connect.com This protocol circumvents the need for isolation and purification of the magnesate, which is highly reactive and sensitive to air and moisture. saylor.org The in situ generation ensures that a fresh, highly active reagent is available for the subsequent chemical transformation, leading to a practical and efficient process for reactions such as the functionalization of heterocyclic compounds. thieme-connect.com
Influence of Lithium Salts in the Synthesis Medium
The presence of lithium salts, particularly lithium chloride (LiCl), in the synthesis medium has a profound effect on the formation and reactivity of organomagnesium reagents, including magnesates. thieme-connect.comresearchgate.netrsc.org The addition of LiCl can enhance the solubility and reactivity of the organometallic species, a phenomenon that has led to the development of so-called "turbo Grignard" reagents. rsc.org
Lithium chloride plays a crucial role in the formation and stability of magnesate reagents. researchgate.net Its primary function is to break down the oligomeric aggregates of Grignard reagents that are typically present in ether solutions. rsc.org This deaggregation process, driven by the formation of a soluble complex like i-PrMgCl·LiCl, increases the effective concentration of the monomeric, more reactive magnesium species. rsc.org Structural studies and theoretical proposals suggest that LiCl can form a four-membered Mg-Cl-Li-Cl ring structure, which activates the Grignard reagent by increasing the nucleophilic character of the organic group. rsc.org This complexation not only enhances reactivity but also contributes to the stability of the reagent in solution. rsc.org The system comprising this compound and lithium chloride is a prime example of this principle being applied to achieve efficient halogen-magnesium exchanges. thieme-connect.com
Non-Cryogenic Synthesis Techniques and Their Implications
A significant advancement in the use of organometallic reagents like this compound is the development of non-cryogenic synthesis protocols. thieme-connect.comresearchgate.net Traditionally, reactions involving highly reactive organolithium compounds required extremely low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions. thieme-connect.com The use of magnesate complexes, particularly those activated with lithium chloride, allows for these reactions to be conducted at much more accessible temperatures, such as 0 °C or even room temperature. thieme-connect.com
This shift away from cryogenic conditions has major practical implications. It simplifies the experimental setup, reduces costs associated with cooling, and makes these powerful synthetic methods more amenable to large-scale industrial applications. americanelements.com The ability to perform halogen-magnesium exchanges on sensitive substrates like functionalized pyridines without resorting to deep cooling highlights the efficiency and robustness of the this compound-lithium chloride system. thieme-connect.comresearchgate.net
Data on Reagent Systems
This table summarizes different magnesate systems used in non-cryogenic halogen-magnesium exchange reactions and their typical reaction times, illustrating the impact of lithium chloride.
| Reagent System | Exchange Time (minutes) | Reference |
| [Bu₂(iPr)Mg]Li + LiCl | 45 | thieme-connect.com |
| Bu₃MgLi + LiCl | 30 | thieme-connect.com |
| Bu₃MgLi | 45 | thieme-connect.com |
Comparative Analysis with Traditional Cryogenic Methodologies
Traditional methods for the functionalization of various organic scaffolds, such as heteroaromatic compounds, often rely on the use of organolithium reagents like butyllithium (BuLi). A significant drawback of this approach is the requirement for extremely low temperatures, typically between -78 °C and -65 °C, to prevent side reactions and ensure the stability of the lithiated intermediates. This necessity for cryogenic conditions presents practical challenges in terms of equipment, cost, and scalability.
The use of this compound offers a compelling alternative, enabling similar transformations to be carried out at or near ambient temperatures. Research has demonstrated that this magnesate reagent can effectively mediate halogen-magnesium exchange reactions under non-cryogenic conditions, leading to comparable or even superior yields of the desired products compared to the classical cryogenic butyllithium method. sigmaaldrich.com
For instance, in the functionalization of 5-bromo-2-methoxypyridine (B44785), the reaction with various electrophiles using this compound in the presence of lithium chloride at temperatures ranging from -2 °C to room temperature provides good to excellent yields. sigmaaldrich.com A direct comparison with the traditional BuLi method at -78 °C highlights the efficiency of the non-cryogenic approach.
Table 1: Comparative Yields of Functionalized 2-Methoxypyridines
| Electrophile | Non-Cryogenic Method Yield (%) (Li dibutyl(isopropyl)magnesate + LiCl) | Traditional Cryogenic Method Yield (%) (BuLi, -78 °C) |
|---|---|---|
| Benzaldehyde | 92 | 95 |
| 2-Thiophenecarboxaldehyde | 85 | 88 |
Data sourced from research on the functionalization of 5-bromo-2-methoxypyridine. sigmaaldrich.com
As the data indicates, the non-cryogenic methodology using this compound provides yields that are highly competitive with the established cryogenic protocol, underscoring its practical utility and operational advantages.
Solvent Systems for Non-Cryogenic Preparations
The choice of solvent is critical for the successful preparation and application of this compound in non-cryogenic syntheses. The reagent is commonly prepared from butyllithium and isopropylmagnesium chloride. Commercial preparations are often supplied as a solution in a mixture of diethyl ether and hexanes. sigmaaldrich.comlabcompare.com This solvent combination ensures the stability of the reagent during storage and handling.
In the context of its application in halogen-magnesium exchange reactions, tetrahydrofuran (THF) is a frequently employed solvent. sigmaaldrich.com The efficacy of the magnesate reagent can be further enhanced by the addition of lithium chloride (LiCl) to the reaction medium. The presence of LiCl is known to break up organometallic aggregates and increase the reactivity of the magnesate, leading to faster and more efficient exchange processes. sigmaaldrich.com
Studies have systematically investigated the effect of LiCl on the reaction outcomes. For the functionalization of 5-bromo-2-methoxypyridine, the use of this compound in conjunction with LiCl generally results in slightly better yields compared to using the magnesate alone. sigmaaldrich.com The optimization of the reaction conditions has shown that the system comprising this compound and lithium chloride in THF is highly effective for the functionalization of a variety of bromo- and iodo-substituted methoxypyridines. sigmaaldrich.com
Table 2: Influence of Lithium Chloride on Reaction Yield
| Substrate | Electrophile | Yield (%) with Li dibutyl(isopropyl)magnesate + LiCl | Yield (%) with Li dibutyl(isopropyl)magnesate alone |
|---|---|---|---|
| 5-bromo-2-methoxypyridine | 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) | 75 | 70 |
| 5-bromo-2-methoxypyridine | Diphenyl disulfide | 80 | 78 |
Data reflects the functionalization of 5-bromo-2-methoxypyridine in THF at non-cryogenic temperatures. sigmaaldrich.com
The data illustrates the beneficial, albeit sometimes modest, impact of lithium chloride on the reaction yields, solidifying its role as a key component of the solvent system for these non-cryogenic applications.
Mechanistic Investigations of Lithium Dibutyl Isopropyl Magnesate Reactions
Detailed Mechanisms of Halogen-Magnesium Exchange Reactions
The halogen-magnesium exchange is a powerful tool for the preparation of functionalized organomagnesium compounds. Lithium dibutyl(isopropyl)magnesate has proven to be a highly effective reagent for this transformation, exhibiting distinct mechanistic features.
This compound demonstrates notable reactivity in bromine-magnesium exchange reactions, particularly with aryl and heteroaryl bromides. The presence of the isopropyl group renders it more reactive than its tri-n-butyl counterpart, enabling selective exchanges at low temperatures such as -78 °C. nih.gov This enhanced reactivity is attributed to the formation of an "ate" complex, where the lithium cation coordinates to the magnesate anion, increasing the nucleophilicity of the butyl groups. nih.gov
The general mechanism is believed to involve the formation of a higher-order magnesiate species in solution. This complex then interacts with the aryl bromide, leading to a four-centered transition state. In this transition state, the magnesium atom coordinates to the bromine atom, while one of the butyl groups from the magnesate attacks the carbon atom bearing the bromine. This concerted process results in the displacement of the bromide with the magnesium moiety, forming the corresponding arylmagnesium species and butyl bromide.
The selectivity of the reaction can be influenced by the presence of coordinating groups on the substrate. For instance, in dibromoarenes, the exchange often occurs regioselectively at the bromine atom that allows for the formation of a more stable chelated intermediate. researchgate.netclockss.org The addition of Lewis donors, such as N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDTA), can further tune the regioselectivity by altering the coordination sphere of the lithium ion. nih.gov
A proposed mechanism for the halogen-metal exchange on bromoheterocycles with acidic protons involves initial deprotonation by isopropylmagnesium chloride (i-PrMgCl) to form an organomagnesium intermediate. Subsequent addition of n-butyllithium (n-BuLi) forms an "ate" complex which then facilitates the bromine-magnesium exchange. nih.gov
Table 1: Regioselective Bromine-Magnesium Exchange Reactions
| Substrate | Reagent System | Product after Trapping with Electrophile | Yield (%) | Reference |
| 2,5-dibromo-3-methylthiophene | sBu2Mg⋅2LiOR / PMDTA, then 3-methoxybenzaldehyde | Alcohol derivative of 5-bromo-3-methyl-2-thienylmagnesium | 80 | nih.gov |
| 2,6-dibromopyridine | n-Bu3MgLi, then DMF | 6-bromo-2-formylpyridine | Excellent | researchgate.net |
| Dibromoimidazole derivative | iPrMgBr, then ethyl cyanoformate | Trisubstituted imidazole | 48 | clockss.org |
A significant feature of the halogen-magnesium exchange mediated by this compound is its stereospecificity. When applied to alkenyl halides, the exchange reaction proceeds with retention of the double bond's configuration. nih.gov This indicates that the mechanism does not involve the formation of a free vinyl radical or a vinyl anion that could undergo isomerization. Instead, the concerted nature of the exchange process, likely through a four-centered transition state, ensures that the stereochemical integrity of the starting material is maintained in the resulting alkenylmagnesium product.
This stereochemical outcome is crucial for the synthesis of stereodefined polysubstituted alkenes, which are important building blocks in natural product synthesis and materials science.
The reactivity and selectivity of this compound can be better understood by comparing its mechanistic pathways with those of other common organometallic reagents used for halogen-metal exchange.
Versus Grignard Reagents (e.g., i-PrMgCl): Traditional Grignard reagents like isopropylmagnesium chloride can effect halogen-magnesium exchange, but often require harsher conditions (higher temperatures) and may exhibit lower functional group tolerance. harvard.edu The ate complex, i-Pr(n-Bu)2MgLi, is significantly more nucleophilic and thus more reactive, allowing for exchanges at much lower temperatures. nih.gov The presence of lithium chloride (LiCl) can also accelerate the exchange when using i-PrMgCl, likely by forming a more reactive ate-species in situ. clockss.org
Versus Organolithium Reagents (e.g., n-BuLi): Alkyllithium reagents are highly reactive in halogen-lithium exchange. However, this high reactivity can be a double-edged sword. They often require cryogenic temperatures (-78 °C or lower) to avoid side reactions, such as nucleophilic attack on the solvent or functional groups on the substrate. nih.gov Furthermore, the resulting organolithium species can be highly basic and may cause deprotonation or other undesired reactions. This compound offers a more chemoselective alternative, as the resulting organomagnesium species is generally less basic and more stable. nih.govresearchgate.net
The formation of an "ate" complex is a key differentiator for this compound, providing a unique balance of high reactivity and selectivity that is often superior to either its monometallic Grignard or organolithium counterparts.
Nucleophilic Addition Reaction Mechanisms
This compound also functions as a potent nucleophile, adding its alkyl groups (primarily butyl) to various electrophilic centers.
The addition of this compound to aldehydes and ketones proceeds via a nucleophilic addition mechanism, similar to that of Grignard and organolithium reagents. libretexts.orgcolby.edu The carbonyl carbon is electrophilic due to the polarization of the C=O bond.
The mechanism involves the following key steps:
Coordination: The magnesium center of the magnesate likely acts as a Lewis acid, coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon. libretexts.org
Nucleophilic Attack: A butyl group from the magnesate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comyoutube.com
Protonation: Subsequent workup with an aqueous acid protonates the alkoxide ion to yield the corresponding alcohol. khanacademy.org
The addition of the butyl group from this compound to an aldehyde results in a secondary alcohol, while addition to a ketone yields a tertiary alcohol. The reaction is generally irreversible due to the high basicity of the carbanion-like butyl group. masterorganicchemistry.com
Table 2: Products of Nucleophilic Addition to Carbonyls
| Carbonyl Compound | Reagent | Intermediate | Final Product (after workup) |
| Aldehyde (R-CHO) | i-Pr(n-Bu)2MgLi | Tetrahedral alkoxide | Secondary alcohol (R-CH(OH)-Bu) |
| Ketone (R-CO-R') | i-Pr(n-Bu)2MgLi | Tetrahedral alkoxide | Tertiary alcohol (R-C(OH)(R')-Bu) |
This compound can also add to the electrophilic carbon of a nitrile (C≡N) group. This reaction is analogous to the addition to carbonyls but typically stops after a single addition. chemistrysteps.comlibretexts.org
The mechanism proceeds as follows:
Nucleophilic Addition: The butyl group from the magnesate attacks the nitrile carbon, breaking the C≡N pi bond and forming an imine anion intermediate. libretexts.orgmasterorganicchemistry.com This intermediate is stabilized by the magnesium and lithium cations.
Hydrolysis: The resulting imine anion is stable under the reaction conditions. Upon aqueous workup, it is hydrolyzed to a ketone. libretexts.orgmasterorganicchemistry.com The hydrolysis mechanism involves protonation of the imine nitrogen, followed by the addition of water to the iminium ion. Subsequent proton transfer and elimination of ammonia (B1221849) lead to the formation of the ketone. masterorganicchemistry.com
This two-step sequence provides a valuable method for the synthesis of ketones from nitriles, where a butyl group is introduced. Unlike the reaction with some reducing agents like LiAlH4 which would reduce the nitrile to a primary amine, the organometallic addition allows for the formation of a C-C bond and subsequent generation of a ketone. libretexts.org
Transmetalation Pathways and Their Kinetic Considerations
A primary and highly significant reaction pathway for this compound involves transmetalation, most notably through halogen-magnesium exchange. This process allows for the conversion of organic halides into functionalized arylmagnesium species. The reactivity of the magnesate ate complex is crucial, with different alkyl groups on the magnesium center influencing the efficiency and conditions of the exchange.
Research has demonstrated that this compound, often expressed as iPr(nBu)₂MgLi, is a more potent reagent for these transformations than its tri-n-butyl counterpart, nBu₃MgLi. researchgate.net This enhanced reactivity enables selective bromine-magnesium exchange reactions to be carried out at very low temperatures, such as -78 °C. researchgate.net This capability is particularly valuable for preparing polyfunctionalized arylmagnesium compounds where sensitive functional groups might not withstand the higher temperatures required by less reactive reagents. researchgate.net The procedure has been optimized for the synthesis of functionalized 2-methoxypyridines from their corresponding bromo or iodo derivatives under non-cryogenic conditions, highlighting its practical utility. researchgate.netresearchgate.net
Kinetic considerations for these exchange reactions are often assessed qualitatively by comparing reaction conditions and yields. The ability of iPr(nBu)₂MgLi to effect bromine-magnesium exchange at -78 °C signifies a lower activation energy barrier for this process compared to other magnesates. The formation of the "ate" complex, where the lithium cation is associated with a triorganomagnesiate anion, is considered fundamental to this facile exchange mechanism. researchgate.netresearchgate.net The presence of lithium chloride can further enhance the reactivity and solubility of these magnesate reagents, breaking down aggregates and leading to faster, higher-yielding exchanges. uni-muenchen.de
Interactive Table: Comparative Reactivity of Magnesium Ate Complexes in Halogen-Magnesium Exchange
| Reagent | Exchanged Halide | Typical Reaction Temperature | Reactivity Profile | Source |
| This compound (iPr(nBu)₂MgLi) | Bromine | -78 °C | More reactive; enables selective Br/Mg exchange at low temperatures. | researchgate.net |
| Lithium tributylmagnesate (nBu₃MgLi) | Iodine | -78 °C | Less reactive than iPr(nBu)₂MgLi; effective for I/Mg exchange. | researchgate.net |
| Lithium tributylmagnesate (nBu₃MgLi) | Bromine | -10 °C to 0 °C | Requires higher temperatures for efficient Br/Mg exchange. | researchgate.net |
Theoretical Elucidations of Ate Complex Formation and Reactivity Enhancement
The superior performance of this compound compared to its monometallic counterparts is rooted in the formation and unique properties of the bimetallic "ate" complex. Theoretical and experimental studies provide insight into how this structure enhances reactivity.
The formation of a magnesium ate complex, [R₃Mg]⁻Li⁺, significantly alters the electronic properties of the organometallic species. In this arrangement, the magnesium atom bears a formal negative charge, which consequently increases the electron density and carbanionic character of the attached alkyl groups. This polarization enhances the nucleophilicity of the organic ligands, making them more effective at attacking electrophilic centers, such as the carbon atom in a carbon-halogen bond. wikipedia.org The role of the magnesium ion can be seen as activating the organic groups for nucleophilic attack, a principle also observed in biological systems where Mg²⁺ ions are crucial for the function of over 300 enzymes, often by binding to ATP to activate it for nucleophilic attack. wikipedia.org
While the nucleophilicity is enhanced, the basicity of the ate complex is not proportionally increased. Basicity refers to the affinity for a proton, a hard electrophile. The alkyl groups in the magnesate complex are considered soft nucleophiles. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, soft nucleophiles prefer to react with soft electrophiles. In the context of a halogen-magnesium exchange with an aryl halide, the carbon atom of the C-X bond is a soft electrophilic center, making nucleophilic attack by the soft alkyl group favorable over a simple deprotonation (a base-acid reaction).
This synergistic relationship combines the high reactivity associated with organolithium compounds with the milder, more selective nature of Grignard reagents. nih.gov The formation of these heterobimetallic complexes is often a thermodynamically driven process, as confirmed by Density Functional Theory (DFT) calculations on related systems. nih.gov This synergy allows for challenging transformations, such as the selective mono-substitution of dihaloarenes, which are difficult to achieve with high precision using single-metal organometallics. researchgate.net The cooperative interaction between the lithium and magnesium centers is therefore key to the reagent's enhanced performance in organic synthesis. nih.gov
Applications of Lithium Dibutyl Isopropyl Magnesate in Complex Organic Synthesis
Functionalization of Aromatic and Heteroaromatic Systems
Lithium dibutyl(isopropyl)magnesate serves as a powerful tool for the introduction of functional groups onto aromatic and heteroaromatic scaffolds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science, making methods for their selective modification highly valuable. The reagent's ability to facilitate metal-halogen exchange at temperatures higher than those typically required for traditional organolithium reagents makes it a more practical and scalable option in many synthetic protocols.
The synthesis of functionalized pyridine (B92270) and pyrimidine (B1678525) derivatives is a key area where this compound has demonstrated considerable utility. These nitrogen-containing heterocycles are fundamental components of numerous biologically active molecules.
Research has shown that this compound, in the presence of lithium chloride, can efficiently mediate the halogen-magnesium exchange of various bromo- or iodo-substituted 2-methoxypyridines. researchgate.netmostwiedzy.pl This approach allows for the preparation of 2-methoxypyridines functionalized at the 3-, 5-, or 6-positions, as well as 3-functionalized 2,6-dimethoxypyridines, under noncryogenic conditions. researchgate.netmostwiedzy.pl The resulting magnesiated intermediates can be trapped with a range of electrophiles to install diverse functionalities. Optimization of the reaction conditions, including the choice of the specific magnesate reagent and the use of lithium chloride, has been systematically studied to achieve high yields and selectivity. researchgate.net
The following table summarizes the functionalization of halo-2-methoxypyridines using this method:
| Starting Material (Halo-2-methoxypyridine) | Position of Halogen | Functionalized Product |
| 3-Bromo-2-methoxypyridine | 3 | 3-Functionalized-2-methoxypyridine |
| 5-Iodo-2-methoxypyridine | 5 | 5-Functionalized-2-methoxypyridine |
| 6-Bromo-2-methoxypyridine | 6 | 6-Functionalized-2-methoxypyridine |
| 3-Iodo-2,6-dimethoxypyridine | 3 | 3-Functionalized-2,6-dimethoxypyridine |
Table 1: Examples of functionalized 2-methoxypyridines synthesized via halogen-magnesium exchange with this compound.
The derivatization of quinolines, another important class of nitrogen-containing heterocycles, can also be effectively achieved using related lithium magnesate reagents. While the specific use of this compound is part of a broader class of reagents, the principles of its reactivity are applicable. For instance, bromoquinolines can be converted to the corresponding organomagnesium species at mild temperatures (e.g., -10°C) using tributylmagnesate (Bu₃MgLi). researchgate.net These intermediates are then amenable to reaction with various electrophiles or can participate in metal-catalyzed cross-coupling reactions to yield functionalized quinolines. researchgate.net This methodology provides a direct route to substituted quinolines that might otherwise be difficult to access.
Azulene (B44059), a non-benzenoid aromatic hydrocarbon, and its derivatives are of interest for their unique electronic and photophysical properties, making them attractive targets in materials science. beilstein-journals.org The synthesis of functionalized azulenes can be challenging. researchgate.net While direct electrophilic substitution on the azulene core is often not regioselective, the use of organometallic intermediates provides a more controlled approach. researchgate.net
The preparation of azulenylmagnesium reagents has been accomplished through halogen-metal exchange reactions on iodoazulenes using reagents like lithium tributylmagnesate at low temperatures. researchgate.net These magnesium-based nucleophiles can then be used in subsequent reactions to introduce a variety of functional groups onto the azulene skeleton. This strategy is part of a wider array of methods developed for the synthesis of azulene derivatives, which also includes cycloaddition reactions of 2H-cyclohepta[b]furan-2-ones with various reactants. nih.govresearchgate.net The ability to generate these organometallic intermediates is crucial for expanding the chemical space of accessible azulene-containing molecules. beilstein-journals.org
Synthesis of Functionalized Organic Building Blocks
Beyond the functionalization of aromatic systems, this compound is instrumental in the synthesis of key organic building blocks, such as complex alcohols and ketones. These molecules are versatile intermediates that can be elaborated into more complex target structures.
Organometallic reagents, including Grignard and organolithium reagents, are widely used for the synthesis of alcohols through the nucleophilic addition to carbonyl compounds like aldehydes and ketones. libretexts.org These reactions proceed via the attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon. libretexts.org this compound, acting as a source of nucleophilic alkyl groups, can participate in such reactions. The addition of the butyl or isopropyl group to an aldehyde or ketone, followed by an aqueous workup, will yield a secondary or tertiary alcohol, respectively. This provides a reliable method for the construction of more complex alcohol architectures.
The synthesis of ketones from nitriles is a classic transformation in organic chemistry that can be achieved using organometallic reagents. pearson.comucalgary.cayoutube.comyoutube.com Nitriles (R-C≡N) possess an electrophilic carbon atom that is susceptible to nucleophilic attack. pearson.com Reagents like this compound can add one of their alkyl groups to the nitrile carbon. ucalgary.ca This initial addition forms an intermediate imine salt. ucalgary.ca Subsequent hydrolysis of this intermediate during aqueous workup furnishes the desired ketone. ucalgary.cayoutube.com A key advantage of this method is that the ketone product is only formed after the addition of water, which prevents a second addition of the organometallic reagent to the newly formed ketone, a common side reaction when using other carbonyl-containing starting materials. ucalgary.ca
The general reaction scheme is as follows:
Nucleophilic Addition: The organometallic reagent (e.g., from this compound) adds to the nitrile.
Hydrolysis: The resulting imine intermediate is hydrolyzed to the ketone.
This two-step, one-pot procedure offers a straightforward route to a wide variety of ketones, which are themselves valuable precursors in further synthetic endeavors.
Regioselective and Stereoselective Transformations
This compound has emerged as a valuable tool in organic synthesis for achieving high levels of regioselectivity and stereoselectivity in various transformations. Its unique reactivity, which can be finely tuned, allows for the precise functionalization of complex molecules.
Achievement of Specific Regioisomers in Substituted Systems
The control of regioselectivity is a critical aspect of modern synthetic chemistry, and this compound has proven effective in directing reactions to a specific position on a molecule, particularly in substituted aromatic and heterocyclic systems. This is often accomplished through a halogen-magnesium exchange reaction, where a halogen atom is selectively replaced by a magnesium-containing group, which can then be quenched with an electrophile.
Research has demonstrated the successful use of this compound, often in the presence of lithium chloride, for the noncryogenic functionalization of 2-methoxypyridines. researchgate.netresearchgate.net By optimizing the choice of the magnesate reagent and the reaction conditions, functional groups can be introduced at the C3, C5, or C6 positions of the pyridine ring starting from the corresponding bromo or iodo precursors. researchgate.net This method provides a significant advantage over traditional methods that may require harsh conditions and offer lower selectivity.
Furthermore, the regioselectivity of the halogen-magnesium exchange has been demonstrated in di-substituted systems. For instance, in the case of 2,3- and 2,5-dibromopyridines, single exchange reactions occur with complete regioselectivity, allowing for the stepwise functionalization of the pyridine core. researchgate.net The bimetallic reagent sBu2Mg⋅2 LiOR (where R = 2-ethylhexyl) in toluene (B28343) has also been shown to enable efficient and regioselective Br/Mg exchanges with various dibromo-arenes and -heteroarenes. nih.gov The regioselectivity in these systems can sometimes be fine-tuned by the addition of Lewis donor additives like N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDTA). nih.gov
The following table summarizes selected examples of regioselective transformations achieved using lithium magnesate reagents.
| Substrate | Reagent | Conditions | Major Regioisomer | Yield (%) | Ref |
| 3-Bromo-2-methoxypyridine | i-PrBu2MgLi, LiCl | THF, 0 °C to rt | 3-functionalized-2-methoxypyridine | - | researchgate.net |
| 5-Bromo-2-methoxypyridine (B44785) | i-PrBu2MgLi, LiCl | THF, 0 °C to rt | 5-functionalized-2-methoxypyridine | - | researchgate.net |
| 2,5-Dibromopyridine | i-PrMgCl | THF, rt | 5-Bromo-2-pyridylmagnesium chloride | - | researchgate.net |
| 2,3-Dibromopyridine | i-PrMgCl | THF, rt | 3-Bromo-2-pyridylmagnesium chloride | - | researchgate.net |
| 3,5-Dibromo-2-methoxypyridine | sBu2Mg·2LiOR | Toluene, -20 °C | 5-Bromo-2-methoxy-3-pyridylmagnesium | - | nih.gov |
Enantioselective Additions Utilizing Chiral Magnesiates
While direct applications of chiral versions of this compound are not extensively documented in the reviewed literature, the broader class of chiral magnesiates has shown significant promise in enantioselective synthesis. The underlying principle involves the incorporation of a chiral ligand into the magnesium ate-complex, which then creates a chiral environment around the reactive center, enabling the selective formation of one enantiomer over the other.
A notable example is the enantioselective addition of a pyrazyl magnesiate to aldehydes. researchgate.net In this case, the use of a chiral diol, such as TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), as a ligand for the magnesiate reagent leads to the formation of chiral pyrazyl alcohols with high enantiomeric excesses. This demonstrates that the magnesium center can be effectively modified to induce chirality transfer.
The development of highly enantioselective additions of organometallic reagents to carbonyl compounds is a cornerstone of modern asymmetric synthesis. researcher.life While organolithium and organozinc reagents have been extensively studied in this context, often in combination with chiral ligands, the use of chiral magnesiates represents a complementary and potentially advantageous approach. researcher.lifenih.gov The formation of well-defined chiral aggregates is crucial for achieving high levels of stereocontrol. nih.gov
The insights gained from studies on other chiral organometallic reagents, such as the use of chiral lithium amides as traceless auxiliaries in conjugate additions, provide a roadmap for the future development of enantioselective transformations involving chiral magnesiates. nih.gov The design of new chiral ligands specifically tailored for lithium magnesate complexes, including potentially those derived from this compound, holds the key to unlocking their full potential in asymmetric synthesis.
| Reaction Type | Chiral Magnesiate System | Substrate | Product | Enantiomeric Excess (ee) | Ref |
| Aldehyde Addition | Pyrazyl magnesiate with ((R,R)-TADDOLate)Bu2MgLi2 | Aldehydes | Chiral pyrazyl alcohols | up to 90% | researchgate.net |
Utility in Metal-Catalyzed Cross-Coupling Reactions
This compound and related ate-complexes serve as crucial precursors for generating organomagnesium reagents that are subsequently used in a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls and other conjugated systems prevalent in pharmaceuticals and materials science.
The organomagnesium species, prepared via halogen-magnesium exchange using reagents like this compound, can be directly employed in Kumada-type cross-coupling reactions. In these palladium- or nickel-catalyzed processes, the organomagnesium compound acts as the nucleophilic partner, coupling with an organic halide. The use of "turbo-Grignard" reagents, such as iPrMgCl·LiCl, which share mechanistic similarities with magnesiates, has been shown to be effective in these transformations. nih.govnih.gov
Furthermore, the organomagnesium reagents generated from magnesiate precursors can undergo transmetalation to form other organometallic species, such as organozincs, which are then used in Negishi cross-coupling reactions. wikipedia.orgvander-lingen.nlorganic-chemistry.org This two-step sequence, involving a halogen-magnesium exchange followed by a magnesium-zinc (B8626133) exchange, allows for the preparation of functionalized organozinc reagents under mild conditions. These organozinc compounds are often more tolerant of functional groups and can participate in highly selective palladium- or nickel-catalyzed cross-couplings with a wide range of organic halides and triflates. wikipedia.orgorganic-chemistry.org
The ability to generate these versatile organometallic coupling partners from readily available organic halides using this compound highlights its indirect but significant role in expanding the scope and applicability of modern cross-coupling chemistry. This approach provides a reliable and efficient route to complex molecular architectures that would be challenging to access through other synthetic methods. rug.nl
Contributions to Novel Carbon-Carbon Bond Forming Methodologies
This compound and its derivatives have been instrumental in the development of new strategies for constructing carbon-carbon bonds, enabling the synthesis of complex and biologically relevant scaffolds.
Synthesis of Benzhydryl-Functionalized Dihydropyridinones
A significant application of magnesiate chemistry is in the synthesis of C4-benzhydryl-functionalized 3,4-dihydropyridin-2-ones. mdpi.comnih.govnih.gov These structures are valuable intermediates in medicinal chemistry. The key step involves the addition of a benzhydrylmagnesiate reagent to a 2-pyridone derivative. The regioselectivity of this addition is highly dependent on the substituents on the 2-pyridone ring. mdpi.comnih.gov
The benzhydrylmagnesiate reagent itself can be generated from diphenylmethane (B89790) and a strong base, followed by treatment with a magnesium source. The use of a magnesiate reagent, as opposed to the corresponding organolithium reagent (benzhydryllithium), has been shown to improve both the yield and the regioselectivity of the addition to 2-pyridones. mdpi.com For instance, the addition of benzhydrylmagnesiate to N-substituted 2-pyridones generally favors the formation of the C4-adduct, which is a key structural motif in various biologically active molecules. mdpi.comnih.govresearchgate.net
The following table presents data on the addition of benzhydrylmagnesiate to various 2-pyridones, highlighting the regioselectivity and efficiency of this carbon-carbon bond-forming reaction.
| 2-Pyridone Substrate (N-substituent) | Magnesiate Reagent | Conditions | Product (Major Isomer) | Yield (%) | Regioselectivity (C4:C6) | Ref |
| N-H | Benzhydrylmagnesiate B-1 | THF, 0 °C to rt | 4-Benzhydryl-3,4-dihydropyridin-2-one | 85 | >99:1 | mdpi.com |
| N-Me | Benzhydrylmagnesiate B-1 | THF, 0 °C to rt | 4-Benzhydryl-1-methyl-3,4-dihydropyridin-2-one | 78 | 90:10 | mdpi.com |
| N-Bn | Benzhydrylmagnesiate B-1 | THF, 0 °C to rt | 1-Benzyl-4-benzhydryl-3,4-dihydropyridin-2-one | 82 | 85:15 | mdpi.com |
| N-Bzh | Benzhydrylmagnesiate B-1 | THF, 0 °C to rt | 1,4-Dibenzhydryl-3,4-dihydropyridin-2-one | 92 | >99:1 | mdpi.com |
Synthesis of Functionalized C-Aryl Glucosides
The synthesis of C-aryl glucosides is of great pharmaceutical importance, as this structural motif is found in a number of approved drugs, including SGLT2 inhibitors for the treatment of type 2 diabetes. clockss.org A key challenge in the synthesis of these molecules is the stereoselective formation of the carbon-carbon bond between the aromatic ring and the sugar moiety.
Organomagnesium reagents, including those derived from magnesiate precursors, have been successfully employed in this context. A prominent example is the synthesis of dapagliflozin, where a crucial step involves the bromine-magnesium exchange of an aryl bromide using lithium dibutyl(hexyl)magnesate, followed by the addition of the resulting organomagnesium species to a protected gluconolactone. clockss.org Although this example uses a hexyl derivative, the reactivity is analogous to that of this compound. This addition reaction sets the stage for the subsequent stereoselective reduction of the resulting lactol to afford the desired β-C-aryl glucoside.
This methodology represents a powerful approach for the construction of the C-aryl glucoside core, offering a convergent and efficient route to these complex and valuable molecules. The use of magnesiate reagents in this context underscores their utility in facilitating challenging carbon-carbon bond formations in the synthesis of medicinally relevant compounds. nih.govnih.gov
Q & A
Advanced Research Question
- DFT calculations : Model Mg–C bond dissociation energies and transition states for insertion reactions.
- Molecular dynamics : Simulate solvent effects using density (0.708 g/mL) and LogP (4.87) to predict solubility and aggregation behavior.
- Contradiction resolution : Cross-validate computational results with kinetic isotopic effect (KIE) studies to address discrepancies between theoretical and experimental activation barriers.
How can researchers address inconsistencies in reported reactivity data for this compound?
Advanced Research Question
Data contradictions often arise from:
- Impurity profiles : Trace moisture or oxygen degrades the compound. Use Karl Fischer titration to quantify water content.
- Concentration variability : Standardize molarity via titration against diphenylacetic acid.
- Solvent effects : Replicate experiments in rigorously dried solvents (e.g., hexanes with 0.708 g/mL density) to ensure reproducibility.
Q. Methodological framework :
Validate reagent purity (elemental analysis, NMR).
Control solvent batch quality (density, water content).
Publish full experimental conditions (temperature, stirring rate) for cross-lab comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
